molecular formula C16H14N2O3 B2813384 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929975-05-3

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No.: B2813384
CAS No.: 929975-05-3
M. Wt: 282.299
InChI Key: XQQNELQKRCUBTK-UHFFFAOYSA-N
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Description

“2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” is a chemical compound with the CAS Number: 929975-05-3 . It has a molecular weight of 282.3 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-methylimidazo[1,2-a]pyridine was synthesized from 2-amino-1-propargylpyridinium bromide or 2-amino-1-(2-bromoallyl)pyridinium bromide . These compounds reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H14N2O3/c1-11-5-4-8-18-9-12(17-15(11)18)10-21-14-7-3-2-6-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20) . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

The compound "2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid" is a benzimidazole derivative, which is an important class of heterocyclic compounds with diverse applications. The synthesis and characterization of benzimidazole derivatives are crucial for their applications in various fields of science. For instance, benzimidazole derivatives based on 8-hydroxyquinoline, such as QN1 and QN2, have been synthesized and characterized using NMR, IR, and elemental analysis. These compounds have demonstrated significant anticorrosive activity for steel in an HCl solution, showcasing their potential in material science and engineering applications (Rbaa et al., 2020).

Coordination Polymers and Magnetic Properties

Coordination polymers are a class of compounds where metal ions are coordinated to organic ligands, forming extended networks. The 2-(2',4'-dicarboxylphenoxy) benzoic acid (H3L) has been used with different ligands to form coordination polymers with metals like Mn and Zn. These polymers exhibit interesting structures and magnetic properties. For example, a complex with Mn showed antiferromagnetic behavior, highlighting its potential in magnetic materials research (Osman & Liu, 2019).

Structural Analysis

Understanding the molecular and crystal structures of compounds is vital for their application in various fields. Single crystals of a compound similar to the title compound, with the [(pyridin-4-yl)methoxy]benzoic acid unit, have been obtained and analyzed. The analysis revealed the planarity of the molecule and its inclination, which could be significant in understanding its interaction in different chemical environments (Lin & Zhang, 2012).

Catalytic Activity

The benzimidazole derivatives also exhibit significant catalytic activities. Pd(II) complexes with ONN pincer ligand, including benzimidazole, have shown excellent catalytic activity in the Suzuki-Miyaura reaction. This implies the potential of such compounds in catalysis and organic synthesis, paving the way for their use in chemical industries (Shukla et al., 2021).

Luminescent Properties

Benzimidazole derivatives have been shown to possess interesting luminescent properties. Compounds with a structure similar to the title compound displayed an obvious red-shift in solid-state luminescence at room temperature. Such properties make these compounds suitable for applications in optoelectronics and as fluorescent markers in chemical and biological research (Zhang et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-5-4-8-18-9-12(17-15(11)18)10-21-14-7-3-2-6-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNELQKRCUBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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